(4-Nitrophenoxy)acetyl chloride
Overview
Description
(4-Nitrophenoxy)acetyl chloride is a useful research compound. Its molecular formula is C8H6ClNO4 and its molecular weight is 215.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Formation of Reactive Species
The interaction between nitrite and hypochlorous acid forms reactive intermediates capable of nitrating phenolic substrates, including 4-hydroxyphenylacetic acid. This process is significant at physiological pH and involves the formation of transient species like nitryl chloride (Cl-NO2), which modify tyrosine through direct reaction or after decomposition to reactive free radicals (Eiserich et al., 1996).
Effects on Methanogenic Systems
Nitrophenols, including 4-nitrophenol, are used in manufacturing various products. Their toxicity on anaerobic systems, particularly on acetate enrichment methanogenic systems, was studied. It was found that the toxicity of nitrophenols decreases in a specific order, with 4-nitrophenol showing significant removal in certain systems (Haghighi Podeh et al., 1995).
Synthesis and Antioxidant Activity
A series of novel phenoxy acetyl carboxamides were synthesized for their potential antioxidant and antinociceptive activities. This research highlights the versatility of compounds derived from phenoxy acetyl chloride structures in medicinal chemistry (Manjusha et al., 2022).
Hydrogen Bond Studies
Substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides were synthesized, revealing insights into hydrogen-bond formation in molecular structures, which can be relevant for understanding the behavior of similar nitrophenol derivatives (Romero & Margarita, 2008).
Detection of Hazardous Waste
A voltammetric sensor was developed for detecting 4-nitrophenol, a hazardous pollutant. This research underscores the environmental implications of nitrophenol derivatives and the need for efficient detection methods (He et al., 2019).
Chromatographic Determination
A method for determining trace amounts of chloro- and nitrophenols was reported, which involves direct acetylation in aqueous solutions. This method enhances the understanding of analytical techniques applicable to nitrophenol derivatives (Mathew & Elzerman, 1981).
Ionization in Reverse Micelles
The study of ionized phenols in reverse micelles provides insights into the behavior of nitrophenols in confined environments, challenging traditional definitions of pH in such systems (Silva et al., 2012).
Synthesis of Biologically Active Compounds
Ethyl 4-(4-nitrophenoxy) picolinate is an important intermediate for synthesizing various biologically active compounds, demonstrating the role of nitrophenol derivatives in pharmaceutical synthesis (Xiong et al., 2019).
Gas Chromatographic-Mass Spectrometric Analysis
A method for identifying and quantifying mono-, di-, and trihydroxybenzenes in marine and waste waters was described, highlighting the relevance of nitrophenol derivatives in environmental analysis (Boyd, 1994).
Electrochemical Sensor Development
The development of an electrochemical sensor based on a graphene composite for detecting 4-nitrophenol emphasizes the importance of such compounds in environmental monitoring (Dan et al., 2014).
Toxicity and Degradability in Anaerobic Systems
The toxic effects and degradability of nitrophenols in anaerobic systems were explored, contributing to the understanding of environmental impact and treatment strategies for nitrophenol pollutants (Uberoi & Bhattacharya, 1997).
Electro-Fenton-Like Oxidation
A study on the degradation of 4-nitrophenol using electro-Fenton-like oxidation highlights the advanced treatment methods for nitrophenol-contaminated water (Chu et al., 2020).
Lithium Tetracyanoethylenide Modified Electrode
Research on the voltammetric determination of 4-nitrophenol using a modified glassy carbon electrode contributes to the development of sensitive detection methods for environmental monitoring (Luz et al., 2004).
Safety and Hazards
Future Directions
While specific future directions for “(4-Nitrophenoxy)acetyl chloride” are not available, research into related compounds such as 4-nitrophenyl activated esters shows promise in the preparation of 18 F-labelled acylation synthons . This suggests potential future applications in the field of organic synthesis .
Properties
IUPAC Name |
2-(4-nitrophenoxy)acetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUYDOVOMDZUEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173971 | |
Record name | (4-Nitrophenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20142-88-5 | |
Record name | 2-(4-Nitrophenoxy)acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20142-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Nitrophenoxy)acetyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020142885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Nitrophenoxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-nitrophenoxy)acetyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.571 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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